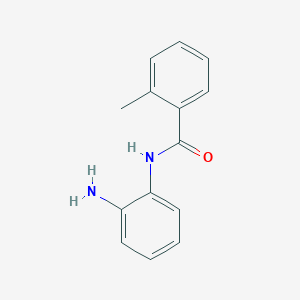

N-(2-aminophenyl)-2-methylbenzamide

描述

N-(2-Aminophenyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methyl-substituted benzoyl group attached to a 2-aminophenylamine moiety. This compound is of significant interest in medicinal chemistry and organic synthesis due to its structural features, which include an aromatic amine and a methyl group that influence electronic and steric properties. Notably, derivatives of N-(2-aminophenyl)benzamide are explored as histone deacetylase (HDAC) inhibitors, with modifications to the benzamide ring enhancing binding affinity and selectivity . The compound’s CAS number is 402577-84-8, with a molecular weight of 240.31 g/mol and a purity of 95% .

属性

IUPAC Name |

N-(2-aminophenyl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-6-2-3-7-11(10)14(17)16-13-9-5-4-8-12(13)15/h2-9H,15H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZYVYKQSMHEOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminophenyl)-2-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 2-aminophenylamine with 2-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, yielding the desired amide product .

Another method involves the use of phenyl isocyanate, which reacts with N-(2-aminophenyl)benzamide through a sequential nucleophilic/intramolecular addition process, followed by transamidation . This method is noted for its atom-economy and practicality.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

N-(2-aminophenyl)-2-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary amines or other reduced products.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines.

科学研究应用

Pharmaceutical Development

N-(2-aminophenyl)-2-methylbenzamide serves as a crucial building block in the synthesis of various bioactive molecules. Its derivatives have demonstrated notable biological activities, including:

- Histone Deacetylase Inhibition : A derivative of this compound, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, has been identified as a potent inhibitor of histone deacetylases (HDACs), which are critical targets in cancer therapy. This derivative exhibited significant selectivity against HDAC1, HDAC2, and HDAC3, with IC₅₀ values of 95.2 nM, 260.7 nM, and 255.7 nM respectively . The compound's ability to induce G2/M phase arrest and apoptosis in cancer cells underscores its therapeutic potential.

The compound has been studied for its diverse biological effects:

- Antioxidant Properties : Various derivatives of this compound exhibit antioxidant activities, making them potential candidates for treating oxidative stress-related conditions.

- Antitumor Activity : Research indicates that the compound can effectively inhibit the growth of certain cancer cell lines, suggesting its utility in developing new anticancer therapies .

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound derivatives:

- HDAC Inhibitor Development : The case study on N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide illustrates its potential as a lead compound for developing bifunctional HDAC inhibitors aimed at solid tumors. This study emphasizes the need for further exploration into structural modifications that could enhance potency and selectivity against different HDAC isoforms .

作用机制

The mechanism of action of N-(2-aminophenyl)-2-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context .

相似化合物的比较

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The 2-aminophenyl group in the target compound enhances nucleophilicity, whereas nitro or bromo substituents (e.g., in ) reduce reactivity.

- Directing Groups: Compounds with N,O-bidentate groups (e.g., anthraquinone-based or hydroxyalkyl ) facilitate metal-catalyzed C–H functionalization, whereas the target compound’s primary amine may limit chelation efficiency.

- Pharmacological Relevance : Methyl and imidazolyl substituents (e.g., in HDAC inhibitors ) improve binding interactions compared to bulkier groups like methoxyethoxy .

生物活性

N-(2-aminophenyl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an antioxidant and anticancer agent, as well as its interactions with various biological targets.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 226.27 g/mol. The compound features an amide functional group attached to a 2-aminophenyl moiety and a 2-methylbenzene group, which contributes to its biological activity and potential as a drug scaffold.

Antioxidant Properties

Research indicates that derivatives of this compound exhibit notable antioxidant properties . These compounds can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

This compound has been studied for its anticancer properties , particularly as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known for their ability to induce cell cycle arrest and apoptosis in cancer cells. For instance, one study demonstrated that related compounds could inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity .

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Histone Deacetylase Inhibition : By inhibiting HDACs, the compound promotes histone acetylation, leading to the activation of tumor suppressor genes and the suppression of oncogenes.

- Induction of Apoptosis : The compound has been shown to induce apoptosis through caspase-dependent pathways, enhancing cell death in cancerous cells .

- Cell Cycle Arrest : It causes G2/M phase arrest in the cell cycle, preventing cancer cells from dividing and proliferating .

Case Studies

Several studies have highlighted the effectiveness of this compound derivatives in treating various cancers:

- A study conducted on HepG2 cells found that a derivative exhibited over 70% inhibition of HDAC activity at 5 μM concentration, demonstrating its potency as an anticancer agent .

- Another investigation into the compound's effect on A549 lung cancer cells revealed significant induction of apoptosis and inhibition of colony formation, suggesting its potential for therapeutic use in lung cancer treatment .

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(2-aminophenyl)-2-methylbenzamide derivatives?

- Answer: N-substituted benzamides are typically synthesized via coupling reactions between acyl chlorides and amines. For example, 2,4-dichlorobenzoyl chloride reacts with substituted anilines in the presence of DIPEA (diisopropylethylamine) to form amide bonds . Reductive amination (e.g., NaBHCN) and Boc-protection strategies are used to introduce aminoethyl side chains . Optimization of reaction conditions (solvent, temperature) is critical for yield and purity.

Q. How is the purity and structural integrity of this compound validated post-synthesis?

- Answer: Analytical techniques include:

- NMR spectroscopy to confirm regiochemistry and substituent positions (e.g., aromatic proton splitting patterns in δ 7.0–8.5 ppm regions) .

- HPLC (≥95% purity criteria) and mass spectrometry (ESI-MS) to verify molecular weight .

- X-ray powder diffraction for crystalline derivatives to validate solid-phase purity .

Q. What safety protocols are recommended for handling this compound analogs in laboratory settings?

- Answer: Proper personal protective equipment (gloves, goggles) is mandatory. Waste must be segregated and disposed of via certified hazardous waste services due to potential environmental toxicity . Storage at –20°C is recommended for stability .

Advanced Research Questions

Q. How do crystallographic studies resolve conformational ambiguities in N-substituted benzamides?

- Answer: Single-crystal X-ray diffraction reveals bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, the crystal structure of 2-chloro-N-(2-methylphenyl)benzamide shows a planar amide group with a dihedral angle of 85.2° between aromatic rings, influencing solubility and reactivity .

Q. What methodologies are used to investigate structure-activity relationships (SAR) in benzamide-based therapeutics?

- Answer:

- In vitro bioassays : Antiparasitic activity against Trypanosoma brucei is evaluated via IC measurements in dose-response studies .

- Molecular docking : Computational models predict binding affinities to target proteins (e.g., HDAC enzymes) by analyzing substituent effects on hydrophobic and hydrogen-bonding interactions .

- Fluorescence spectroscopy : Derivatives like 2-aminobenzanilide are used to probe interactions with biological macromolecules via solvatochromic shifts .

Q. How can contradictory biological activity data among structurally similar benzamides be resolved?

- Answer: Contradictions often arise from substituent electronic/steric effects. Strategies include:

- Comparative SAR analysis : Systematic variation of substituents (e.g., chloro vs. methoxy groups) to isolate activity trends .

- Metabolic stability assays : LC-MS/MS profiling to assess degradation pathways and active metabolite formation .

- Crystallographic alignment : Overlaying crystal structures with target binding sites to identify steric clashes or favorable interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。